tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a 1H-1,2,4-triazol-5-ylcarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 1H-1,2,4-Triazol-5-ylcarbonyl Group: The final step involves the acylation of the piperazine ring with 1H-1,2,4-triazole-5-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its triazole moiety is known for its bioisosteric properties, making it a valuable component in drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The triazole ring is a common pharmacophore in many drugs, and its incorporation into piperazine derivatives can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-(1H-1,2,4-triazol-5-ylcarbonyl)piperazine-1-carboxylate is unique due to the presence of the 1H-1,2,4-triazole ring. This moiety imparts distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which are not observed in compounds with other substituents.
Properties
IUPAC Name |
tert-butyl 4-(1H-1,2,4-triazole-5-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-12(2,3)20-11(19)17-6-4-16(5-7-17)10(18)9-13-8-14-15-9/h8H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWDFRKMUKZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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